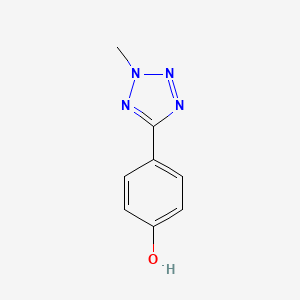

4-(2-methyl-2H-tetrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyltetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYVFDSGOTDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622455 | |

| Record name | 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81015-02-3 | |

| Record name | 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. Drawing upon established principles of organic chemistry and data from analogous structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this promising scaffold.

Introduction: The Significance of the Tetrazolylphenol Moiety

The tetrazole ring is a prominent isostere of the carboxylic acid functional group, a feature that has cemented its importance in modern drug design.[1] This bioisosteric replacement often leads to improved metabolic stability, enhanced membrane permeability, and favorable pharmacokinetic profiles. When coupled with a phenol, the resulting tetrazolylphenol scaffold presents a unique combination of hydrogen bond donating and accepting capabilities, as well as aromatic interactions, making it a versatile building block for the synthesis of novel therapeutic agents. The specific compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol, with its defined regiochemistry, offers a fixed conformational presentation of these key features, making it a valuable tool in structure-activity relationship (SAR) studies.

Physicochemical Properties

Precise experimental data for 4-(2-methyl-2H-tetrazol-5-yl)phenol is not extensively reported in publicly available literature. However, based on its structure and data from similar compounds, we can predict its key physicochemical properties.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C8H8N4O | PubChem[2] |

| Molecular Weight | 176.17 g/mol | PubChem[2] |

| CAS Number | 81015-02-3 | AA Blocks[3] |

| Appearance | Likely a white to off-white solid. | Analogy to similar aromatic tetrazoles and phenols. |

| Melting Point | Expected to be in the range of 150-200 °C. | Based on melting points of related 5-aryltetrazoles.[4] |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Typical for polar, hydrogen-bonding aromatic compounds. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and nonpolar solvents like hexane. | Predicted based on the polar nature of the phenol and tetrazole groups.[5] |

| XlogP | 1.4 | PubChem[2] |

| Hydrogen Bond Donors | 1 (phenolic OH) | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (tetrazole nitrogens and phenolic oxygen) | PubChem[2] |

Synthesis and Reactivity

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol can be approached through a multi-step sequence, leveraging established methodologies for the formation of 2,5-disubstituted tetrazoles. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for 4-(2-methyl-2H-tetrazol-5-yl)phenol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole

-

To a solution of 4-hydroxybenzonitrile (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3, resulting in the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-hydroxyphenyl)-1H-tetrazole.

Causality: The [3+2] cycloaddition of an azide with a nitrile is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[6] DMF is a suitable high-boiling polar aprotic solvent for this reaction.

Step 2: N-Methylation of 5-(4-hydroxyphenyl)-1H-tetrazole

-

Suspend 5-(4-hydroxyphenyl)-1H-tetrazole (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

-

Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting residue will be a mixture of N1 and N2 methylated isomers. Purify the target compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol, from the isomeric mixture using column chromatography on silica gel.

Causality: The alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers.[7] The ratio of these isomers can be influenced by the choice of solvent, base, and alkylating agent. Separation of the regioisomers is crucial and is generally achievable by chromatography.

Reactivity Profile

The reactivity of 4-(2-methyl-2H-tetrazol-5-yl)phenol is primarily dictated by the phenolic hydroxyl group and the tetrazole ring.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring. Its acidity allows for the formation of a phenoxide ion in the presence of a base.

-

Tetrazole Ring: The 2,5-disubstituted tetrazole ring is generally stable to a wide range of chemical conditions. However, it can participate in certain reactions, such as light-activated cycloadditions where it can form a highly reactive nitrilimine intermediate.[8] This reactivity has been exploited in chemical biology for protein labeling.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the tetrazole ring |

| ~6.9-7.1 | Doublet | 2H | Aromatic protons ortho to the hydroxyl group |

| ~4.3 | Singlet | 3H | N-methyl protons |

Rationale: The phenolic proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The aromatic protons will exhibit a characteristic AA'BB' system. The N-methyl protons of 2-substituted tetrazoles typically appear further downfield compared to their 1-substituted counterparts.[9]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Tetrazole ring carbon (C5) |

| ~158 | Phenolic carbon (C-OH) |

| ~129 | Aromatic CH ortho to the tetrazole ring |

| ~122 | Aromatic C ipso to the tetrazole ring |

| ~116 | Aromatic CH ortho to the hydroxyl group |

| ~40 | N-methyl carbon |

Rationale: The carbon of the tetrazole ring is significantly deshielded. The phenolic carbon also appears at a downfield chemical shift. The N-methyl carbon in 2-methyl-5-aryltetrazoles is typically found around 40 ppm.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2900-3000 | Weak | Aliphatic C-H stretch (N-methyl) |

| 1500-1600 | Medium-Strong | C=C aromatic ring stretch |

| 1450-1500 | Medium | N=N stretch (tetrazole ring) |

| ~1230 | Strong | C-O stretch (phenolic) |

Rationale: The IR spectrum will be dominated by a broad O-H stretch characteristic of a hydrogen-bonded phenol. The spectrum will also show characteristic absorptions for the aromatic ring and the tetrazole moiety.

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z = 176. The fragmentation pattern is expected to involve the loss of nitrogen (N₂) from the tetrazole ring, a common fragmentation pathway for tetrazoles, leading to a significant peak at m/z = 148.[4] Further fragmentation of the phenolic portion could involve the loss of CO, characteristic of phenols.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(2-methyl-2H-tetrazol-5-yl)phenol scaffold is a valuable asset in drug discovery due to the tetrazole ring serving as a bioisostere for a carboxylic acid. This substitution can lead to several advantages:

-

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.[10]

-

Enhanced Lipophilicity: The tetrazole moiety can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Modulation of Acidity: The pKa of the tetrazole ring is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.

-

Fixed Geometry: The 2-methyl substitution locks the tautomeric form of the tetrazole, providing a rigid scaffold for rational drug design.

This moiety has been incorporated into a variety of drug candidates targeting different therapeutic areas, including cardiovascular diseases, inflammation, and infectious diseases.[11]

Caption: Medicinal chemistry relevance of the tetrazolylphenol scaffold.

Safety and Handling

As with any chemical compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)phenol is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established methods, and its physicochemical and spectroscopic properties can be reliably predicted based on its structure. The unique combination of a metabolically stable carboxylic acid bioisostere and a phenolic moiety makes it an attractive scaffold for the design and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this valuable chemical entity in their scientific endeavors.

References

-

Shie, J.-J., & Fang, J.-M. (2007). A new method for the synthesis of tetrazoles by the [2+3] cycloaddition of dicyandiamide and sodium azide to nitriles. Journal of Organic Chemistry, 72(8), 3141-3144. Available at: [Link]

-

Stephan, A. F., et al. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(5), 756-766. Available at: [Link]

-

Butler, R. N. (1973). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 51(14), 2315-2321. Available at: [Link]

-

AA Blocks. (n.d.). 4-(2-methyl-2H-tetrazol-5-yl)phenol. Retrieved January 16, 2026, from [Link]

-

Fraser, R. R., & Haque, K. E. (1973). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 51(14), 2315-2321. Available at: [Link]

-

Toth, G., et al. (2018). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-Tetrazoles. Molecules, 23(10), 2645. Available at: [Link]

-

S. L. S. (2012). Tetrazoles via Multicomponent Reactions. ACS Combinatorial Science, 14(11), 583-597. Available at: [Link]

-

Royal Society of Chemistry. (2015). s-Tetrazines functionalized with phenols: synthesis and physico-chemical properties. New Journal of Chemistry, 39(11), 8496-8504. Available at: [Link]

-

PubChem. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)phenol. Retrieved January 16, 2026, from [Link]

-

AA Blocks. (n.d.). 81015-02-3 | 4-(2-methyl-2H-tetrazol-5-yl)phenol. Retrieved January 16, 2026, from [Link]

-

Khakimov, D. V., Fershtat, L. L., & Pivina, T. S. (2023). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Physical Chemistry Chemical Physics, 25(47), 32071-32082. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved January 16, 2026, from [Link]

-

Journal of Materials Chemistry A. (2021). Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes. Journal of Materials Chemistry A, 9(33), 17757-17765. Available at: [Link]

-

Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886-5889. Available at: [Link]

-

Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (2015). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of ChemTech Research, 8(4), 1735-1743. Available at: [Link]

-

Kisel, V. M., et al. (2021). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules, 26(16), 4945. Available at: [Link]

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. Available at: [Link]

-

Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 221-231. Available at: [Link]

-

Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 41(20), 11659-11671. Available at: [Link]

-

Reva, I., et al. (2005). Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon. The Journal of Physical Chemistry A, 109(35), 7967-7976. Available at: [Link]

- Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Retrieved January 16, 2026, from [Link]

-

Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]

- Google Patents. (n.d.). US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved January 16, 2026, from [Link]

-

European Patent Office. (n.d.). EP0143355A2 - 5-Thio-tetrazol compounds and their preparation. Retrieved January 16, 2026, from [Link]

-

Klapötke, T. M., et al. (2013). The Chemistry of 5-(Tetrazol-1-yl)-2H-tetrazole: An Extensive Study of Structural and Energetic Properties. Chemistry - A European Journal, 19(38), 12809-12821. Available at: [Link]

-

PubChem. (n.d.). 4-(2H-tetrazol-5-yl)phenolate. Retrieved January 16, 2026, from [Link]

-

Dr. K. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN111978253A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(2-methyl-2h-tetrazol-5-yl)phenol (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 3. 4-(2-methyl-2H-tetrazol-5-yl)phenol - CAS号 81015-02-3 - 摩熵化学 [molaid.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]

- 6. 2H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles | Semantic Scholar [semanticscholar.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on 4-(2-methyl-2H-tetrazol-5-yl)phenol (CAS Number: 81015-02-3)

This guide offers a comprehensive technical overview of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a pivotal chemical intermediate. It delves into its synthesis, chemical properties, and significant applications within the pharmaceutical industry, aiming to provide valuable insights for professionals in research and drug development.

Core Chemical and Physical Properties

4-(2-methyl-2H-tetrazol-5-yl)phenol, identified by the CAS number 81015-02-3, possesses the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol .[1][2] This compound is a cornerstone in the synthesis of various pharmaceutical agents due to its unique structural features.

Table 1: Key Physicochemical Data

| Property | Value |

| Molecular Formula | C8H8N4O |

| Molecular Weight | 176.18 g/mol [1][2] |

| CAS Number | 81015-02-3 |

| Physical Form | Solid[2] |

Synthesis and Structural Elucidation

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The general synthetic pathway involves the formation of a tetrazole ring from a nitrile precursor, followed by selective N-methylation. The tetrazole ring is a significant functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[3][4]

Diagram 1: General Synthetic Workflow

Caption: Synthetic pathway to 4-(2-methyl-2H-tetrazol-5-yl)phenol.

Key Experimental Considerations:

-

Tetrazole Formation: The [3+2] cycloaddition reaction between the nitrile group of 4-hydroxybenzonitrile and an azide source (e.g., sodium azide) is a critical step. This reaction is often catalyzed.

-

N-Methylation: The subsequent methylation of the tetrazole ring must be performed under conditions that favor the formation of the desired 2-methyl isomer. Regioselectivity is a key challenge in this step. Studies on related structures have shown that the substitution on the tetrazole ring can be influenced by the choice of reagents and reaction conditions.[5]

Structural Characterization: The definitive structure of 4-(2-methyl-2H-tetrazol-5-yl)phenol and its intermediates is confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of atoms and confirming the position of the methyl group on the tetrazole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the phenolic -OH group and the tetrazole ring vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

Role in Drug Discovery and Development

The tetrazole moiety is a prominent feature in numerous FDA-approved drugs, where it often acts as a metabolically stable substitute for a carboxylic acid group.[6][7] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.

Pivotal Intermediate in "Sartan" Synthesis

4-(2-methyl-2H-tetrazol-5-yl)phenol is a crucial building block in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[5] These drugs are widely prescribed for the treatment of high blood pressure.

Diagram 2: Application in Angiotensin II Receptor Blocker Synthesis

Caption: Role as a key intermediate in the synthesis of ARBs.

In the synthesis of drugs like Olmesartan, the phenolic hydroxyl group of 4-(2-methyl-2H-tetrazol-5-yl)phenol is used as a handle for coupling with the rest of the drug scaffold, which typically includes a biphenyl component.[5][8] The tetrazole group in the final drug molecule is critical for its binding to the angiotensin II receptor.

The unique physicochemical properties of the tetrazole ring contribute significantly to the efficacy of these drugs.[6] Its ability to participate in hydrogen bonding and its acidic nature, comparable to that of a carboxylic acid, are key to its biological activity.[4]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling 4-(2-methyl-2H-tetrazol-5-yl)phenol. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)phenol is a molecule of significant importance in medicinal chemistry and drug development. Its well-defined synthesis and versatile reactivity make it an indispensable intermediate, particularly in the production of life-saving antihypertensive medications. A thorough understanding of its chemical properties and applications is crucial for scientists and researchers working to design and synthesize the next generation of pharmaceuticals. The continued exploration of tetrazole-containing compounds promises to yield novel therapeutic agents with a wide range of biological activities.[9]

References

- PubChemLite. 4-(2-methyl-2h-tetrazol-5-yl)phenol (C8H8N4O).

- ChemicalBook. 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL | 51517-88-5.

- Sigma-Aldrich. 4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 277, Carbamic Acid.

- Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. PMC.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 32412, (2-Aminoethyl)carbamic acid.

- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? PubMed.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

- Crystal structure of methyl 2-[5-(2-hydroxyphenyl)- 2H-tetrazol-2-yl]acetate. IUCr Journals.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2566, Carbofuran.

- BOC Sciences. CAS 81015-02-3 4-(2-methyl-2H-tetrazol-5-yl)phenol.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7462116, 4-(2H-tetrazol-5-yl)phenolate.

- Sigma-Aldrich. 4-(1H-tetrazol-5-ylmethyl)phenol.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate.

- Tackling Losartan Contamination: The Promise of Peroxymonosulfate/Fe(II) Advanced Oxidation Processes. Semantic Scholar.

- Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Scirp.org.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.

- Tetrazoles: A multi-potent motif in drug design. PubMed.

- Tetrazoles via Multicomponent Reactions. PMC.

- Cheméo. Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0).

- ChemicalBook. 3-(2-TRITYL-2H-TETRAZOL-5-YL)-PHENOL | 885278-25-1.

Sources

- 1. PubChemLite - 4-(2-methyl-2h-tetrazol-5-yl)phenol (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 2. 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Abstract: This document provides an in-depth technical guide for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a valuable heterocyclic compound in medicinal chemistry and drug development. The guide outlines the most prevalent and efficient synthetic strategies, beginning with a retrosynthetic analysis to logically deconstruct the target molecule. Core sections delve into the mechanistic principles of key transformations, including tetrazole formation via [3+2] cycloaddition and the critical, often challenging, regioselective N-methylation. Detailed, field-tested experimental protocols are provided, alongside comprehensive characterization data and safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this important molecular scaffold.

Introduction

The tetrazole moiety is a significant pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and lipophilicity.[1] The target molecule, 4-(2-methyl-2H-tetrazol-5-yl)phenol, incorporates this key heterocycle and a phenol group, making it a versatile building block for more complex pharmaceutical agents, including angiotensin II receptor antagonists like Valsartan.[2][3]

The synthesis of this compound, however, presents a distinct challenge: controlling the regioselectivity during the N-alkylation of the 5-(4-hydroxyphenyl)tetrazole intermediate. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, yielding two different regioisomers. The biological activity of the final compound is often highly dependent on which isomer is formed.[4] This guide will focus on a robust, multi-step synthesis that prioritizes the formation of the desired N2-methylated isomer through a strategic use of a protecting group.

Retrosynthetic Analysis & Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals a straightforward and reliable synthetic plan. The primary challenge, regioselective methylation, dictates the overall strategy.

The C-N bond forming the N-methyl group is the most logical first disconnection, leading back to the 5-(4-hydroxyphenyl)-1H-tetrazole intermediate. However, direct methylation of this intermediate would yield a difficult-to-separate mixture of N1 and N2 isomers.

To circumvent this, a more robust strategy involves protecting the phenol as a methyl ether (anisole). This allows for the synthesis and separation of the N-methylated tetrazole isomers first, followed by a final deprotection step to reveal the target phenol. This leads to the following key disconnections:

-

O-Demethylation: The final step involves the cleavage of the methyl ether of the immediate precursor, 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole.

-

N-Methylation: This disconnection points to the alkylation of 5-(4-methoxyphenyl)-1H-tetrazole. This is the critical regioselective step.

-

[3+2] Cycloaddition: The tetrazole ring itself can be formed from 4-methoxybenzonitrile and an azide source, a classic and highly efficient transformation.[5]

This strategic approach is illustrated in the workflow diagram below.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis follows the path laid out by the retrosynthetic analysis. This multi-step approach ensures high purity of the final product by allowing for the isolation and purification of key intermediates.

Step 1: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole via [3+2] Cycloaddition

The formation of the tetrazole ring is achieved through a [3+2] cycloaddition reaction between the nitrile group of 4-methoxybenzonitrile and sodium azide.[5] This reaction is a cornerstone of tetrazole synthesis and is often catalyzed by an ammonium salt or a Lewis acid to enhance the electrophilicity of the nitrile carbon.

-

Mechanism: The reaction proceeds by the nucleophilic attack of the azide anion on the nitrile carbon, followed by an intramolecular cyclization to form the tetrazole ring. The use of ammonium chloride provides a proton source that facilitates the reaction. The overall process is a concerted or stepwise cycloaddition, a highly favorable transformation for forming five-membered heterocyclic rings.[5][6]

Step 2: N-Methylation of 5-(4-methoxyphenyl)-1H-tetrazole

This is the most critical step for determining the final product's identity. The alkylation of 5-substituted-1H-tetrazoles with an alkylating agent like methyl iodide in the presence of a base typically yields a mixture of N1 and N2 isomers.[4][7][8]

-

Causality of Isomer Formation: The tetrazole anion, formed upon deprotonation by the base, is an ambident nucleophile with electron density on both the N1 and N2 nitrogen atoms. The ratio of the N1 and N2 products is influenced by several factors including the steric hindrance of the 5-substituent, the nature of the electrophile (methyl iodide), the solvent, and the counter-ion.[7][8] For many 5-aryl tetrazoles, the N2 isomer is thermodynamically more stable, but the kinetic product distribution can be complex.

-

Separation: Fortunately, the N1 and N2 isomers, 1-methyl-5-(4-methoxyphenyl)-1H-tetrazole and 2-methyl-5-(4-methoxyphenyl)-2H-tetrazole, generally have different polarities and can be effectively separated using column chromatography.

Step 3: O-Demethylation to Yield 4-(2-methyl-2H-tetrazol-5-yl)phenol

The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis.

-

Reagent Choice: Boron tribromide (BBr₃) is a highly effective and common reagent for the demethylation of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. Other reagents like hydrobromic acid (HBr) can also be used, but BBr₃ often provides cleaner reactions at lower temperatures.

The complete forward synthesis is visualized below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium azide is highly toxic and can form explosive heavy metal azides. Boron tribromide is corrosive and reacts violently with water. Handle with extreme care.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole[9]

-

To a 250 mL round-bottom flask, add 4-methoxybenzonitrile (13.3 g, 100 mmol), sodium azide (7.8 g, 120 mmol), and ammonium chloride (6.4 g, 120 mmol).

-

Add N,N-dimethylformamide (DMF, 100 mL) as the solvent.

-

Heat the reaction mixture to 120 °C with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Stir the suspension for 30 minutes in an ice bath.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the product as a white solid.

Protocol 2: N-Methylation and Isomer Separation

-

In a 500 mL round-bottom flask, dissolve the 5-(4-methoxyphenyl)-1H-tetrazole (17.6 g, 100 mmol) in acetone (200 mL).

-

Add potassium carbonate (K₂CO₃, 20.7 g, 150 mmol) to the solution.

-

Add methyl iodide (CH₃I, 7.5 mL, 120 mmol) dropwise at room temperature.

-

Stir the mixture vigorously at room temperature for 24 hours. Monitor by TLC.

-

After the reaction is complete, filter off the solid potassium carbonate and wash it with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude mixture of N1 and N2 isomers.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to separate the two isomers. The N2-isomer is typically less polar than the N1-isomer.

Protocol 3: O-Demethylation to 4-(2-methyl-2H-tetrazol-5-yl)phenol

-

Dissolve the purified 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole (e.g., 9.5 g, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (60 mL, 60 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product as a solid.

Characterization and Data

The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected MS (ESI) m/z |

| 5-(4-methoxyphenyl)-1H-tetrazole | C₈H₈N₄O | 176.18 | 8.05 (d, 2H), 7.10 (d, 2H), 3.90 (s, 3H) | 177.08 [M+H]⁺ |

| 2-methyl-5-(4-methoxyphenyl)-2H-tetrazole | C₉H₁₀N₄O | 190.20 | 8.00 (d, 2H), 7.00 (d, 2H), 4.30 (s, 3H), 3.85 (s, 3H) | 191.09 [M+H]⁺ |

| 4-(2-methyl-2H-tetrazol-5-yl)phenol | C₈H₈N₄O | 176.18 | 7.95 (d, 2H), 6.95 (d, 2H), 5.50 (br s, 1H, OH), 4.30 (s, 3H) | 177.08 [M+H]⁺[9] |

Note: ¹H NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Conclusion

This guide details a reliable and reproducible three-step synthesis for 4-(2-methyl-2H-tetrazol-5-yl)phenol. The strategy of protecting the phenol as a methyl ether is crucial for overcoming the primary challenge of regioselective N-methylation, allowing for the successful isolation of the desired N2-methylated isomer. The provided protocols are based on established chemical principles and offer a clear path for researchers to obtain this valuable building block for further applications in drug discovery and development.

References

-

ResearchGate. (2025). Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles. Available at: [Link]

-

PubChem. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)phenol. Available at: [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. Available at: [Link]

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]

-

Pal, R., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

-

Synlett. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

-

PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 5-(4-methoxyphenyl)-2H-tetraazole. Available at: [Link]

-

RSC Publishing. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available at: [Link]

-

Taylor & Francis Online. (2007). Alkylation of Tetrazoles Using Mitsunobu Conditions. Available at: [Link]

-

Journal of Medicinal Chemistry. (1984). Synthesis of 5-aryl-2H-tetrazoles. Available at: [Link]

-

NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

-

Sci-Hub. (n.d.). Platinum(II)‐Promoted [2+3] Cycloaddition of Azide with 4‐Cyanobenzaldehyde. Available at: [Link]

-

NIH. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]

-

ResearchGate. (n.d.). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Available at: [Link]

-

ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Available at: [Link]

-

PubMed. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

-

Journal of Organic Chemistry. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. PubChemLite - 4-(2-methyl-2h-tetrazol-5-yl)phenol (C8H8N4O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structural Elucidation of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol. We navigate from a plausible synthetic route to the rigorous analysis of spectroscopic data, establishing a self-validating framework for confirming the molecular structure. This document is designed to not only offer a protocol but to instill a deep understanding of the causality behind the experimental choices, empowering researchers to apply these principles to their own work in small molecule characterization.

Introduction: The Rationale for Structural Verification

Synthesis and Purification: Accessing the Target Compound

A logical and efficient synthesis is the prerequisite for any structural elucidation campaign. Based on established methodologies for the creation of 2,5-disubstituted tetrazoles, we propose a two-step synthesis starting from commercially available 4-hydroxybenzaldehyde.[2]

Experimental Protocol: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Step 1: Synthesis of 5-(4-hydroxyphenyl)-2H-tetrazole

-

To a solution of 4-hydroxybenzonitrile (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the mixture to room temperature and acidify with 2N HCl to a pH of ~2-3, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-hydroxyphenyl)-2H-tetrazole.

Step 2: N-Methylation to yield 4-(2-methyl-2H-tetrazol-5-yl)phenol

-

Suspend 5-(4-hydroxyphenyl)-2H-tetrazole (1 eq.) in a suitable solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate (1.5 eq.), to the suspension.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. The methylation of 5-aryltetrazoles can yield a mixture of N1 and N2 isomers.[4]

-

Filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting crude product, a mixture of N1 and N2 isomers, must be purified. Purification via column chromatography on silica gel is recommended to separate the isomers. The polarity of the eluent system (e.g., ethyl acetate/hexane) should be optimized to achieve baseline separation. The N2 isomer is typically less polar than the N1 isomer.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a novel compound. We will employ a combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle. The workflow is designed to be a self-validating system.

Sources

The Biological Activity of Tetrazole-Containing Phenols: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The strategic combination of tetrazole and phenol moieties creates a powerful pharmacophore with significant potential across diverse therapeutic areas. The tetrazole ring, a bioisosteric substitute for the carboxylic acid group, enhances metabolic stability and modulates physicochemical properties, while the phenol group provides a critical site for hydrogen bonding and other key molecular interactions.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of tetrazole-containing phenols. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

The Rationale: Why Combine Tetrazole and Phenol Moieties?

In medicinal chemistry, the success of a drug candidate is intimately linked to its physicochemical and pharmacokinetic properties. The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, which confers a unique set of characteristics.[1][4]

-

Bioisosterism: The 1H-tetrazole moiety is a well-established non-classical bioisostere of the carboxylic acid group.[1][3][5] It shares a similar pKa (approximately 4.5-4.9), planar structure, and ability to participate in hydrogen bonding and ionic interactions, allowing it to mimic the carboxylate group at physiological pH.[1] However, it offers superior metabolic stability and improved lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[3][6]

-

Metabolic Stability: Unlike carboxylic acids, which are prone to phase II metabolism (e.g., glucuronidation), the tetrazole ring is generally resistant to metabolic degradation.[3][7]

-

Scaffolding Potential: The tetrazole ring can act as a rigid spacer or be incorporated into more complex fused heterocyclic systems, providing a robust framework for orienting other pharmacophoric groups.[1][4]

The phenol group, a hydroxyl group attached to a benzene ring, is a ubiquitous feature in natural products and synthetic drugs. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a crucial component for interacting with biological targets like enzyme active sites and receptors.[8][9] The combination of these two moieties results in a scaffold with tunable acidity, lipophilicity, and a high potential for specific, strong interactions with biological targets.

General Synthetic Strategies

The most common and versatile method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide source.[6][10] For phenolic tetrazoles, this typically involves starting with a cyanophenol derivative.

Caption: General workflow for the synthesis of phenolic tetrazoles.

Anticancer Activity: A Primary Therapeutic Target

Tetrazole-containing phenols have emerged as a highly promising class of anticancer agents.[3][11][12] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[13] Hybridization of the tetrazole moiety with other anticancer pharmacophores has been a particularly fruitful strategy.[11]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

Many tetrazole-phenol derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival. Other reported mechanisms include the disruption of DNA replication and the induction of oxidative stress.[4]

Caption: Inhibition of the EGFR signaling pathway by a tetrazole-phenol agent.

Quantitative Data on Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Isoxazole-Tetrazole Hybrids | Ovarian (SK-OV-3) | Not specified, but showed 65.06% growth inhibition | Phenyl-isoxazole linked to 5-phenyl-1H-tetrazole | [14][15] |

| (Tetrazol-5-yl)methylindole Derivatives | Liver Carcinoma (HepG2) | 4.2 | 2-Phenylindole core | [16] |

| Tetrazole-Carboxamides | Fatty Acid Amide Hydrolase (FAAH) | 0.012 | N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide | [17] |

| Tetrazole-Carboxamides | Monoacylglycerol Lipase (MAGL) | 0.028 | N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide | [17] |

Antimicrobial Activity: Combating Pathogens

The tetrazole scaffold is present in several clinically used antibiotics, and novel derivatives containing phenol groups continue to be an active area of research.[18] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][19]

Mechanism of Action: DNA and Enzyme Targeting

The antimicrobial action of some tetrazole derivatives involves interfering with microbial DNA replication.[20] Studies have shown that these compounds can intercalate into DNA, forming a complex that blocks the replication process.[20] Another key mechanism is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[18]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Microorganism | MIC (µg/mL) | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | | Imide-Tetrazole Hybrids | Staphylococcus aureus (clinical) | 0.8 | Imide-thiourea precursors converted to tetrazoles |[18] | | Imide-Tetrazole Hybrids | Escherichia coli | 0.4 - 25.6 | Imide-thiourea precursors converted to tetrazoles |[18] | | 5-thio-substituted Tetrazoles | Various Bacteria & Fungi | Moderate Activity | Thioether linkage at the 5-position of the tetrazole |[16] | | Benzimidazole-linked Tetrazoles | Various Bacteria & Fungi | Not specified, but showed promising activity | Benzimidazole and tetrazole moieties linked |[2] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Tetrazole-containing phenols have shown significant potential as anti-inflammatory agents.[16][21] Their activity often stems from the inhibition of enzymes and mediators involved in the inflammatory cascade.[9]

Mechanism of Action: Inhibition of Inflammatory Mediators

A key mechanism is the reduction of prostaglandin E2 (PGE2) and nitric oxide (NO) production, which are potent inflammatory mediators.[22] This is often achieved by inhibiting cyclooxygenase (COX) enzymes, the targets of common nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

One study on the derivative QUAN-0808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine) demonstrated its ability to significantly decrease xylene-induced ear edema and carrageenan-induced paw edema in mice.[22] The effects were linked to a reduction in PGE2 and NO levels in the inflamed tissue, suggesting a peripheral antinociceptive and anti-inflammatory action.[22]

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrazole-containing phenols is highly dependent on their specific chemical structure. SAR studies provide a roadmap for rational drug design, allowing for the optimization of potency and selectivity.[11][23]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. phmethods.net [phmethods.net]

- 22. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(2-methyl-2H-tetrazol-5-yl)phenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the methodologies for confirming the structure and purity of this molecule.

Introduction

4-(2-methyl-2H-tetrazol-5-yl)phenol, with the chemical formula C₈H₈N₄O and a molecular weight of 176.18 g/mol , belongs to the family of tetrazole-substituted phenols.[1][2] The tetrazole moiety is a well-established bioisostere for carboxylic acids and cis-amides, rendering it a valuable functional group in the design of therapeutic agents.[3] The phenolic group, on the other hand, provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. Accurate and unambiguous spectroscopic characterization is therefore a critical first step in any research and development pipeline involving this compound.

Molecular Structure and Identification:

-

Chemical Name: 4-(2-methyl-2H-tetrazol-5-yl)phenol

-

CAS Number: 81015-02-3[1]

-

Molecular Formula: C₈H₈N₄O[1]

-

Molecular Weight: 176.1753[1]

-

SMILES: CN1N=C(N=N1)C2=CC=C(C=C2)O[2]

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 4-(2-methyl-2H-tetrazol-5-yl)phenol. These predictions are based on established chemical shift ranges, functional group frequencies, and fragmentation patterns observed in analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(2-methyl-2H-tetrazol-5-yl)phenol in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Phenolic OH |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic CH (ortho to tetrazole) |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic CH (ortho to OH) |

| ~4.3 | Singlet | 3H | N-CH₃ |

Causality Behind Predictions:

-

Phenolic OH: The hydroxyl proton is expected to be a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing tetrazole group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating hydroxyl group.

-

N-CH₃ Protons: The methyl group attached to the tetrazole nitrogen is in a relatively shielded environment and is expected to appear as a sharp singlet. The chemical shift of N-methyl groups on tetrazole rings typically falls in this region.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(2-methyl-2H-tetrazol-5-yl)phenol and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Tetrazole C5 |

| ~158 - 160 | Phenolic C-OH |

| ~130 - 132 | Aromatic CH (ortho to tetrazole) |

| ~120 - 125 | Aromatic C (ipso to tetrazole) |

| ~115 - 117 | Aromatic CH (ortho to OH) |

| ~40 - 45 | N-CH₃ |

Causality Behind Predictions:

-

Tetrazole C5: The carbon atom of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms and is expected to appear far downfield. For 2-methyl-5-phenyltetrazole, the tetrazole carbon appears at δ = 164.25 ppm.[3]

-

Phenolic C-OH: The carbon atom bearing the hydroxyl group is also deshielded and its chemical shift is characteristic of phenolic carbons.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons ortho to the electron-donating hydroxyl group will be more shielded (appear at a lower chemical shift) than the carbons ortho to the electron-withdrawing tetrazole group.

-

N-CH₃ Carbon: The methyl carbon will be in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the appropriate frequency for ¹³C detection.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and a greater number of scans will be necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2900 - 3000 | Weak | Aliphatic C-H stretch (N-CH₃) |

| 1500 - 1600 | Strong | C=C aromatic ring stretches |

| 1450 - 1500 | Medium | C=N and N=N stretches (tetrazole ring) |

| ~1220 | Strong | C-O stretch (phenolic) |

Causality Behind Predictions:

-

O-H Stretch: The most characteristic feature of a phenol is the broad absorption band due to the hydrogen-bonded hydroxyl group.[4][5]

-

C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches.

-

Aromatic and Tetrazole Ring Stretches: The C=C stretching vibrations of the benzene ring and the C=N and N=N stretching vibrations of the tetrazole ring are expected in the fingerprint region.

-

C-O Stretch: The C-O stretching vibration for a phenol is typically strong and appears at a characteristic wavenumber that helps distinguish it from aliphatic alcohols.[4]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR.

-

Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal and collect the IR spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2-methyl-2H-tetrazol-5-yl)phenol, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

Predicted Mass Spectrum Data (ESI+):

| m/z | Assignment |

| 177.0771 | [M+H]⁺ (Molecular ion + proton) |

| 199.0590 | [M+Na]⁺ (Molecular ion + sodium) |

Causality Behind Predictions:

-

Molecular Ion Peak: In ESI, the molecule is typically protonated or adducted with a cation like sodium, resulting in a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺). The high-resolution mass of the [M+H]⁺ ion should be very close to the calculated exact mass (177.0771 for C₈H₉N₄O⁺).

-

Fragmentation: Under harsher ionization conditions (like EI), fragmentation would be expected. A likely fragmentation pathway would be the loss of N₂ (28 Da) from the tetrazole ring.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range.

-

Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Visualization of Key Structural Features and Spectroscopic Correlations

To aid in the understanding of the molecular structure and its relationship to the spectroscopic data, the following diagrams are provided.

Molecular Structure of 4-(2-methyl-2H-tetrazol-5-yl)phenol:

Caption: Molecular structure of 4-(2-methyl-2H-tetrazol-5-yl)phenol.

¹H NMR Correlation Diagram:

Caption: Correlation of proton environments with predicted ¹H NMR chemical shifts.

Conclusion

This technical guide has provided a detailed, in-depth overview of the expected spectroscopic data for 4-(2-methyl-2H-tetrazol-5-yl)phenol. By leveraging data from structurally related compounds and fundamental principles, we have predicted the ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of detailed experimental protocols provides a practical framework for researchers to acquire and interpret their own data, ensuring the accurate identification and characterization of this important molecule. The self-validating nature of these combined spectroscopic techniques, when properly applied and interpreted, provides a high degree of confidence in the structural assignment.

References

-

AA Blocks. 81015-02-3 | 4-(2-methyl-2H-tetrazol-5-yl)phenol. Available from: [Link]

- Supporting Information for various chemical syntheses. (Note: This is a generic reference to supplementary materials often found with journal articles, which contain detailed spectroscopic data. A specific, relevant public source was not identified in the search).

-

PubChemLite. 4-(2-methyl-2h-tetrazol-5-yl)phenol. Available from: [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (2015). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of ChemTech Research, 8(7), 105-112. Available from: [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

-

Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 45-59. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Available from: [Link]

-

Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1836–1839. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]

-

Semantic Scholar. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

-

PubChem. 4-(2H-tetrazol-5-yl)phenolate. Available from: [Link]

- Shurukhin, Y. V., Klyuev, N. A., & Grandberg, I. I. (1985). Mass spectrometry of tetrazoles. Chemistry of Heterocyclic Compounds, 21(1), 1-13. (Note: A direct link to the full text may require a subscription. This reference is to a review article that discusses the NMR characteristics of tetrazoles).

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2014). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2014(3), M829. Available from: [Link]

-

NIST WebBook. Phenol, 2-methyl-5-(1-methylethyl)-. Available from: [Link]

-

YouTube. [Chemistry] IR spectrum for Phenol and Phenetole. Available from: [Link]

-

mzCloud. 4-Methylphenol. Available from: [Link]

-

PubChem. Phenol, 2-amino-4-(2-methyl-2H-1,2,3-4-tetrazol-5-yl)-. Available from: [Link]

-

Clent Chemical. 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol. Available from: [Link]

-

NIST WebBook. Phenol, 2-methyl-. Available from: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. PubChemLite - 4-(2-methyl-2h-tetrazol-5-yl)phenol (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

4-(2-methyl-2H-tetrazol-5-yl)phenol molecular weight

An In-Depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)phenol

Executive Summary

This guide provides a comprehensive technical overview of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The tetrazole moiety is a critical pharmacophore, widely recognized as a bioisostere of the carboxylic acid group, which enhances metabolic stability and membrane permeability in drug candidates.[1] This document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, presents protocols for analytical characterization, and discusses its potential applications in drug discovery, grounded in established scientific principles.

Physicochemical Properties and Molecular Structure

4-(2-methyl-2H-tetrazol-5-yl)phenol is a substituted aromatic compound featuring a phenol ring linked to a methylated tetrazole heterocycle. The precise arrangement and properties of this molecule are fundamental to its reactivity and potential biological activity.

Molecular Identity

The core identity of the compound is established by its molecular formula, weight, and registry numbers. These identifiers are crucial for procurement, regulatory documentation, and database searches.

| Property | Value | Source |

| Chemical Name | 4-(2-methyl-2H-tetrazol-5-yl)phenol | [2] |

| CAS Number | 81015-02-3 | [2][3] |

| Molecular Formula | C₈H₈N₄O | [2][3] |

| Molecular Weight | 176.175 g/mol | [2] |

| Monoisotopic Mass | 176.06981 Da | [4] |

| SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)O | [2][4] |

| InChIKey | DHVYVFDSGOTDPA-UHFFFAOYSA-N | [4] |

Computed Physicochemical Data

Predicted properties provide initial insights into the molecule's behavior in various chemical and biological systems. These values are particularly relevant in early-stage drug development for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Value | Significance | Source |

| XLogP3 | 1.4 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability. | [2] |

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can act as a hydrogen bond donor. | [2] |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms of the tetrazole ring and the phenolic oxygen can act as hydrogen bond acceptors. | [2] |

| Rotatable Bond Count | 1 | The single bond between the phenyl and tetrazole rings allows for conformational flexibility. | [2] |

| Topological Polar Surface Area (TPSA) | 77.5 Ų | Suggests good potential for cell membrane permeability. | [5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol is typically achieved through a multi-step process commencing with a commercially available nitrile. The chosen pathway prioritizes yield, purity, and regioselectivity of the methylation step.

Overall Synthetic Workflow

The synthesis can be logically divided into two primary stages: tetrazole formation via cycloaddition and subsequent N-methylation.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. aablocks.com [aablocks.com]

- 3. 4-(2-methyl-2H-tetrazol-5-yl)phenol - CAS号 81015-02-3 - 摩熵化学 [molaid.com]

- 4. PubChemLite - 4-(2-methyl-2h-tetrazol-5-yl)phenol (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 5. 4-(2H-tetrazol-5-yl)phenolate | C7H5N4O- | CID 7462116 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical History of 4-(2-methyl-2H-tetrazol-5-yl)phenol

For Immediate Release